8-Iodooctan-1-ol
Overview
Description
8-Iodooctan-1-ol is an organic compound with the molecular formula C8H17IO It is a derivative of octanol, where an iodine atom is attached to the eighth carbon of the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Iodooctan-1-ol can be synthesized through several methods. One common approach involves the iodination of octanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the octanol molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Iodooctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to form octanol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: 8-Azidooctan-1-ol.
Scientific Research Applications
8-Iodooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through iodination, which can help in studying their structure and function.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism by which 8-Iodooctan-1-ol exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, iodinated compounds can interact with specific molecular targets, such as enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
1-Iodooctane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Iodo-1-octanol: Similar but with the iodine atom on the second carbon, leading to different reactivity and applications.
1-Iodopentane: A shorter chain analog with different physical and chemical properties.
Uniqueness: 8-Iodooctan-1-ol is unique due to the presence of both an iodine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
8-iodooctan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17IO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUBKYIZMFXTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCI)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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